5-Hydroxypyrimidine-2-carbonitrile (CAS: 345642-86-6) is a versatile, bifunctional heterocyclic building block characterized by a reactive C5-hydroxyl group and a C2-nitrile moiety. In industrial procurement and advanced medicinal chemistry, it is primarily sourced as a critical intermediate for the synthesis of next-generation agrochemicals and pharmaceuticals. Specifically, it serves as the core precursor for photosystem II (PSII) inhibitors—functioning as pyrimidine analogues of the herbicide bromoxynil[1]. Furthermore, its specific electronic properties make it an essential starting material for synthesizing orally bioavailable aromatic diamidines (pentamidine analogues) targeted at proliferative diseases and oncology applications [2].
Procurement substitution with generic analogues, such as 4-hydroxybenzonitrile or 5-hydroxypyridine-2-carbonitrile, fundamentally alters both process chemistry and downstream product performance. The inclusion of the two pyrimidine nitrogen atoms significantly modulates the electrophilicity of the aromatic ring, dictating the required equivalents and conditions for electrophilic aromatic halogenation[1]. In agrochemical applications, substituting the pyrimidine core with a pyridine ring results in downstream herbicides with drastically higher phytotoxicity, eliminating the crop-selective safety margins achieved by the pyrimidine derivative [1]. Similarly, in pharmaceutical development, replacing this pyrimidine scaffold with standard phenyl cores fails to overcome the severe oral bioavailability limitations inherent to classical diamidine drugs like pentamidine [2].
5-Hydroxypyrimidine-2-carbonitrile undergoes highly efficient dibromination at the 4- and 6-positions using a mild, aqueous sodium bromate/sodium bromide system (with HCl) at 20 °C over 24 hours [1]. The distinct electrophilicity of this pyrimidine ring allows for controlled halogenation without the need for harsh organic solvents. In contrast, achieving similar bromination on pyridine cores (such as those required for pyridine-N-oxide analogues) is notoriously difficult, often demanding drastic conditions that involve high pressure and vapor-phase reactions at temperatures exceeding 500 °C [1].
| Evidence Dimension | Bromination reaction conditions |
| Target Compound Data | Aqueous NaBrO3/NaBr, 20 °C, 24 h |
| Comparator Or Baseline | Pyridine core bromination (drastic conditions >500 °C or complex displacement) |
| Quantified Difference | Elimination of high-temperature/high-pressure requirements |
| Conditions | 250 mL scale, aqueous HCl, 20 °C |
Enables scalable, eco-friendly aqueous halogenation for agrochemical manufacturing, reducing energy costs and avoiding hazardous high-temperature vapor-phase reactions.
When evaluated as a precursor for bromoxynil analogues, the derivative of 5-hydroxypyrimidine-2-carbonitrile (4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile) demonstrated the highest crop safety margin among tested heterocycles[1]. In greenhouse trials applying 0.28 kg ha–1 of the synthesized herbicides, the pyrimidine analogue resulted in significantly less injury to crops like cotton, soybean, and velvetleaf compared to the pyridine and pyridine-N-oxide analogues. For instance, the pyridine-N-oxide analogue caused up to 38% injury to cotton, whereas the pyrimidine derivative minimized off-target phytotoxicity while maintaining PSII inhibition [1].
| Evidence Dimension | Downstream crop injury (phytotoxicity) |
| Target Compound Data | Least injury to all tested plant species |
| Comparator Or Baseline | Pyridine-N-oxide analogue (38% injury to cotton at 0.28 kg ha–1) |
| Quantified Difference | Significantly reduced phytotoxicity in broadleaf crops |
| Conditions | Greenhouse trials, 0.28 kg ha–1 application rate |
Crucial for agrochemical developers seeking to formulate crop-selective herbicides that control broadleaf weeds without damaging the primary harvest.
5-Hydroxypyrimidine-2-carbonitrile is a direct precursor for synthesizing pyrimidinyl diamidine analogues via etherification (e.g., with 4-((5-bromopentyl)oxy)benzonitrile at 70 °C in acetone)[1]. The resulting pyrimidine-core drugs overcome the severe pharmacokinetic limitations of standard pentamidine, which suffers from extremely low oral bioavailability and is strictly limited to intravenous, intramuscular, or aerosol administration [1]. The pyrimidine analogues derived from this compound exhibit improved liver pharmacodynamics and greatly enhanced oral bioavailability, making them significantly safer and more viable for clinical oncology development than standard pentamidine [1].
| Evidence Dimension | Administration route viability (downstream API) |
| Target Compound Data | High oral bioavailability (pyrimidinyl diamidine analogue) |
| Comparator Or Baseline | Standard pentamidine (restricted to IV/IM/aerosol due to low oral bioavailability) |
| Quantified Difference | Shift from strictly parenteral to viable oral administration |
| Conditions | Pharmacokinetic evaluation of synthesized diamidine analogues |
Provides pharmaceutical buyers with a validated building block for developing orally administered alternatives to highly toxic, IV-only diamidine drugs.
Utilizing the compound's favorable electrophilicity to manufacture 4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile, yielding a bromoxynil analogue with quantifiably higher crop safety profiles for agronomic applications [1].
Serving as the critical phenolic core for etherification in the production of pyrimidinyl diamidine analogues, bypassing the IV-only restriction of legacy drugs like pentamidine [2].
Leveraging the orthogonal reactivity of the C5-hydroxyl group (for alkylation or triflation) and the C2-nitrile group (for tetrazole formation or amidine conversion) to rapidly generate diverse pyrimidine-based protease and kinase inhibitors [2].
Irritant